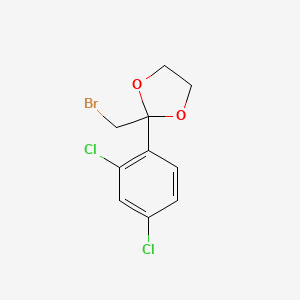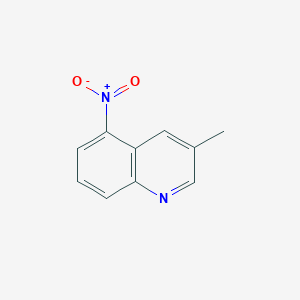
3-Methyl-5-nitroquinoline
Vue d'ensemble
Description
3-Methyl-5-nitroquinoline is a derivative of quinoline, which is a nitrogen-containing heterocycle . It is widely used in the synthesis of dyes, food coloring agents, pharmaceutical reagents, pH indicators, and various industrial processes .
Synthesis Analysis
The synthesis of quinoline and its derivatives, including this compound, has been extensively studied. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be successfully employed in various transformations .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 188.19 . It is a solid at room temperature and should be stored in a dry environment .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
3-Methyl-5-nitroquinoline and its derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, Lei et al. (2015) described the synthesis of a compound from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through steps including nitration, chlorination, alkylation, reduction, and substitution, signifying its role as a key intermediate for the synthesis of quinoline inhibitors (Lei et al., 2015).
Biological Applications:
Selective PI3K Inhibitors
A series of 2-methyl-5-nitrobenzenesulfonohydrazides, including this compound derivatives, have been evaluated as inhibitors of PI3K, showing good selectivity for the p110α isoform over other forms. This indicates its potential in targeted cancer therapies (Kendall et al., 2007).
Anticancer Agents
The compound has also been part of studies investigating novel antitumor agents featuring the 3-nitroquinoline framework, suggesting its role in the design and synthesis of new classes of antitumor agents (Li et al., 2008).
Antimicrobial Activities
Studies on the antimicrobial activities of quinoline derivatives, including this compound, have been reported. For example, the synthesis and evaluation of 6-Nitro-7-(1-piperazino)quinazolines indicate dual-acting compounds with inhibitory activities toward both TNF-α production and T cell proliferation, showcasing the compound's potential in immunomodulatory therapies (Tobe et al., 2003).
Corrosion Inhibitors
This compound derivatives have also been studied for their potential as corrosion inhibitors. The novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid environments (Rbaa et al., 2019).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including 3-Methyl-5-nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Mécanisme D'action
Target of Action
3-Methyl-5-nitroquinoline is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives are known to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities . .
Mode of Action
Quinoline derivatives are known to undergo nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to interactions with biological targets, resulting in various pharmacological effects.
Biochemical Pathways
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Result of Action
Quinoline derivatives are known to have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and antiviral activities .
Action Environment
It is known that the synthesis of quinoline derivatives has been moving towards greener and more sustainable chemical processes .
Propriétés
IUPAC Name |
3-methyl-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-5-8-9(11-6-7)3-2-4-10(8)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZXDYNJNYJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90300465 | |
| Record name | 3-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103754-53-6 | |
| Record name | 3-methyl-5-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90300465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


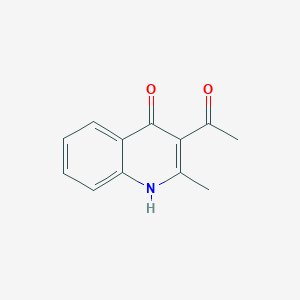
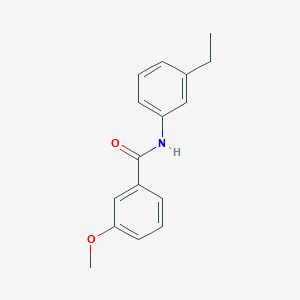


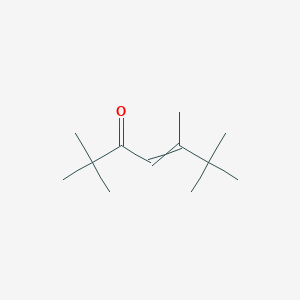

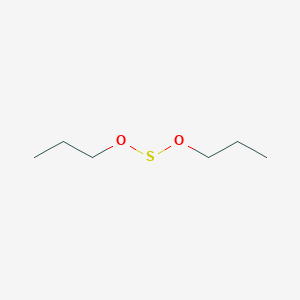

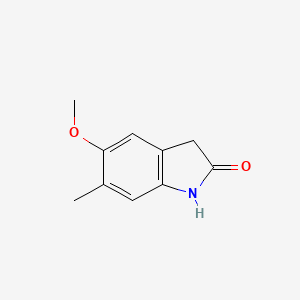



![4-[3-(Stearoylamino)propyl]morpholinium lactate](/img/structure/B1616985.png)
